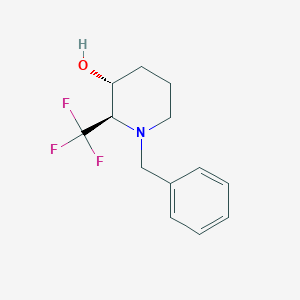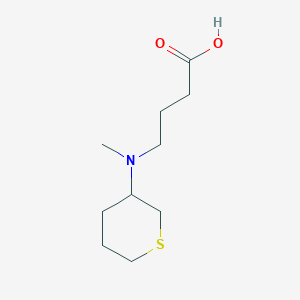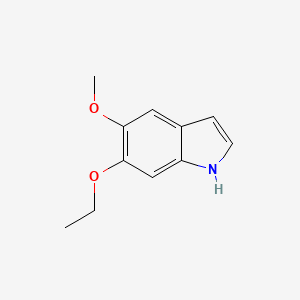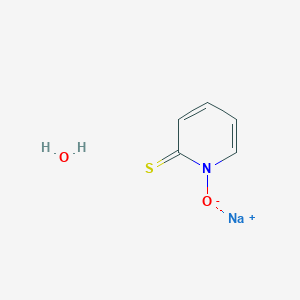
Sodium;1-oxidopyridine-2-thione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-sulfidopyridine 1-oxide hydrate: is a chemical compound with the molecular formula C5H4NNaOS·xH2O. It is a derivative of pyridine, characterized by the presence of a sulfidopyridine group and a sodium ion. This compound is known for its antimicrobial properties and is widely used in various industrial and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-sulfidopyridine 1-oxide hydrate typically involves the reaction of 2-chloropyridine N-oxide with sodium sulfide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
C5H4NOCl+Na2S→C5H4NOSNa+NaCl
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfidopyridine 1-oxide hydrate involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The compound is typically produced in a hydrated form to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-sulfidopyridine 1-oxide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfidopyridine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 2-sulfidopyridine 1-oxide hydrate is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria and fungi, making it useful in the study of microbial resistance and infection control.
Medicine: The compound is incorporated into topical formulations for the treatment of skin infections and dandruff. Its antimicrobial properties help in reducing microbial load and preventing infections.
Industry: Sodium 2-sulfidopyridine 1-oxide hydrate is used as a preservative in various industrial products, including paints, adhesives, and textiles. It helps in preventing microbial growth and extending the shelf life of these products.
Mécanisme D'action
The antimicrobial activity of sodium 2-sulfidopyridine 1-oxide hydrate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. Additionally, the compound can chelate essential metal ions, further inhibiting microbial growth.
Comparaison Avec Des Composés Similaires
Zinc pyrithione: Another pyridine derivative with antimicrobial properties, commonly used in anti-dandruff shampoos.
Copper pyrithione: Used as an antifouling agent in marine paints.
Manganese pyrithione: Studied for its potential use in antimicrobial coatings.
Uniqueness: Sodium 2-sulfidopyridine 1-oxide hydrate is unique due to its high solubility in water and its effectiveness against a broad spectrum of microorganisms. Unlike zinc pyrithione, which is primarily used in personal care products, sodium 2-sulfidopyridine 1-oxide hydrate finds applications in both medical and industrial settings, making it a versatile antimicrobial agent.
Propriétés
IUPAC Name |
sodium;1-oxidopyridine-2-thione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTXFRFROPVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
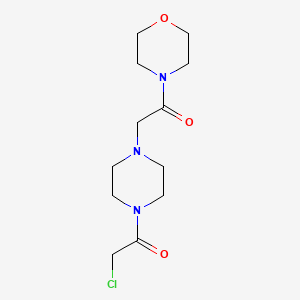
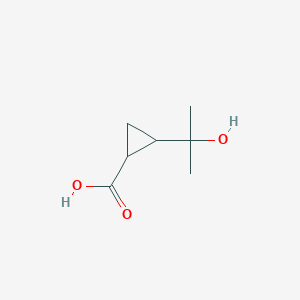
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)

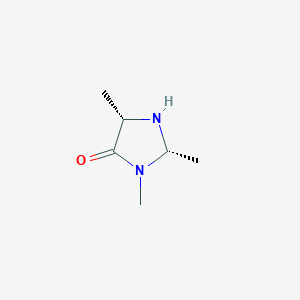
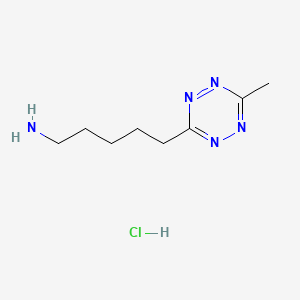
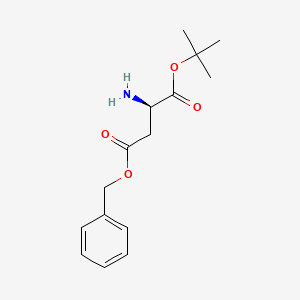
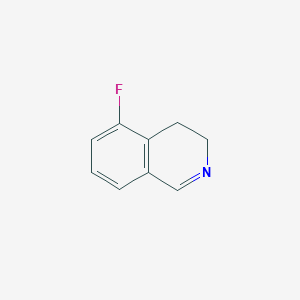
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
